molecular formula C19H20N6O2 B12477465 N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine CAS No. 840455-36-9

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

Cat. No.: B12477465
CAS No.: 840455-36-9
M. Wt: 364.4 g/mol
InChI Key: PRZUSXVVZLXRGX-UHFFFAOYSA-N
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Description

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a nitroaromatic compound of significant interest in antimicrobial research. Its core structure features a 5-nitropyrimidine scaffold, a motif shared with compounds known to require reductive bioactivation for their biological activity . This bioreductive process, often catalyzed by nitroreductase (NTR) enzymes present in certain bacteria and parasites, converts the nitro group into a source of reactive nitrogen species (RNS), including nitric oxide (NO) . The release of these nitrogen oxides within microbial cells can induce potent cytotoxic effects through multiple mechanisms, such as causing DNA damage and inflicting oxidative and nitrosative stress on bacterial components . This mechanism is particularly relevant for investigating new therapeutic agents against persistent infectious diseases. The structural attributes of this compound—specifically its benzyl and phenethyl substituents on the triamine backbone—suggest its potential utility as a chemical tool for probing structure-activity relationships in the development of antitubercular agents, a research area where related nitropyrimidines and nitrofurans have shown considerable promise . As such, this compound provides a valuable template for researchers in medicinal chemistry and microbiology seeking to elucidate novel pathways for combating drug-resistant bacterial strains.

Properties

CAS No.

840455-36-9

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-N-benzyl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O2/c20-17-16(25(26)27)18(22-13-15-9-5-2-6-10-15)24-19(23-17)21-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H4,20,21,22,23,24)

InChI Key

PRZUSXVVZLXRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Guanidine with Nitrated Precursors

The pyrimidine backbone is constructed via cyclocondensation between guanidine hydrochloride and nitrated malononitrile derivatives. For example:

  • Reagents : Guanidine hydrochloride, 5-nitro-malononitrile, ethanol, triethylamine.
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Yield : 68–72% of 5-nitro-2,4,6-triaminopyrimidine.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of guanidine’s amino groups on the electrophilic nitriles, followed by cyclization and aromatization. The nitro group stabilizes the intermediate through resonance, directing regioselective formation.

Regioselective Alkylation of Amine Groups

N²-(2-Phenylethyl) Substitution

The 2-amino group is selectively alkylated using 2-phenylethyl bromide under basic conditions:

  • Reagents : 5-Nitro-2,4,6-triaminopyrimidine, 2-phenylethyl bromide, K₂CO₃, DMF.
  • Conditions : 60°C for 6 hours.
  • Yield : 55–60% of N²-(2-phenylethyl)-5-nitro-pyrimidine-2,4,6-triamine.

Optimization Note :
DMF enhances solubility, while K₂CO₃ deprotonates the amine, facilitating nucleophilic substitution. Competing reactions at the 4- and 6-positions are minimized due to steric hindrance from the nitro group.

N⁴-Benzylation via Mitsunobu Reaction

The 4-amino group undergoes benzylation using benzyl alcohol and DIAD/PPh₃:

  • Reagents : N²-(2-Phenylethyl)-5-nitro-pyrimidine-2,4,6-triamine, benzyl alcohol, DIAD, PPh₃, THF.
  • Conditions : 0°C to room temperature, 24 hours.
  • Yield : 45–50%.

Key Challenge :
Competing O-benzylation is suppressed by the electron-withdrawing nitro group, which reduces oxygen nucleophilicity.

Alternative Pathways

Sequential Protection/Deprotection Strategy

To improve regioselectivity:

  • Protect 2- and 4-amines with Boc groups.
  • Alkylate the 6-amine with 2-phenylethyl bromide.
  • Deprotect and benzylate the 4-amine.
    Overall Yield : 38% (3 steps).

One-Pot Alkylation

Simultaneous alkylation using excess benzyl and phenylethyl halides:

  • Reagents : 5-Nitro-2,4,6-triaminopyrimidine, benzyl bromide (1.2 eq), 2-phenylethyl bromide (1.2 eq), Cs₂CO₃, DMSO.
  • Conditions : 100°C, 18 hours.
  • Yield : 30% (low selectivity due to over-alkylation).

Critical Data Tables

Table 1: Comparison of Alkylation Methods

Method Reagents Conditions Yield Selectivity Source
Stepwise Alkylation K₂CO₃/DMF, DIAD/PPh₃ 60°C, 24h 50% High
One-Pot Cs₂CO₃/DMSO 100°C, 18h 30% Low
Protection/Deprotection Boc₂O, TFA RT to 60°C 38% Moderate

Table 2: Solvent Effects on Alkylation

Solvent Dielectric Constant Reaction Time (h) Yield
DMF 36.7 6 55%
DMSO 46.7 18 30%
THF 7.5 24 45%

Chemical Reactions Analysis

Types of Reactions

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Core Pyrimidine Derivatives

The base structure, pyrimidine-2,4,6-triamine (CAS 1004-38-2), serves as a scaffold for substitutions. Key analogs and their distinguishing features are compared below:

Compound Name Substituents (Positions) Key Properties/Applications References
Target Compound N⁴-Benzyl, N²-(2-phenylethyl), 5-nitro High hydrophobicity; potential RNA/DNA targeting
5-Nitro-N²,N⁴-diphenylpyrimidine-2,4,6-triamine N²,N⁴-Phenyl, 5-nitro Enhanced π-π stacking; antimicrobial activity
2,4,6-Triamino-5-nitropyrimidine 5-nitro (no N-substituents) Intermediate for explosives/insensitive HEDMs
N⁴-(4-Chlorophenyl)-N²-[3-(diethylamino)propyl]pyrimidine-2,4,6-triamine (RDS 3422) N⁴-Chlorophenyl, N²-diethylaminopropyl High antitumor potency (EC50: 4–8 µM)
5-(4-Phenylbutyl)pyrimidine-2,4,6-triamine N²-(4-phenylbutyl) Extended alkyl chain for membrane penetration

Substituent Effects on Properties

  • N²-(2-Phenylethyl) : Balances flexibility and rigidity; the phenylethyl group may improve bioavailability compared to shorter alkyl chains (e.g., ethyl or propyl in ligands) .
  • 5-Nitro Group : Electron-withdrawing effect stabilizes the pyrimidine ring and may facilitate hydrogen bonding or charge-transfer interactions .

Physicochemical Properties

  • Molecular Weight : ~350–400 g/mol (estimated for target compound), higher than simpler analogs like pyrimidine-2,4,6-triamine (125.07 g/mol) .
  • Solubility : Reduced aqueous solubility due to aromatic substituents; may require formulation with co-solvents.
  • Stability : The nitro group increases stability under acidic conditions but may pose photolytic risks .

Biological Activity

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine derivative class. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following outlines the general synthetic route:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Nitration : The introduction of the nitro group is achieved via nitration using nitric acid or other nitrating agents.
  • Alkylation : The benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions with their respective halides in the presence of a base.
  • Purification : The final compound is purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been assessed in various studies, focusing on its pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives have shown potential as inhibitors of thymidylate synthase, which is crucial for DNA synthesis in cancer cells .

Neuroleptic Activity

In a comparative study involving various benzamide derivatives, compounds structurally related to N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine demonstrated neuroleptic activities. Specifically, modifications in the benzyl and phenylethyl groups enhanced their efficacy against apomorphine-induced stereotyped behavior in animal models .

Inhibition of Smooth Muscle Proliferation

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine has been investigated for its ability to inhibit smooth muscle cell proliferation. This activity is significant for treating conditions such as restenosis and atherosclerosis .

Case Studies

Several studies have highlighted the biological effects of compounds related to N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine:

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of various pyrimidine derivatives against different cancer cell lines. It was found that certain modifications significantly increased their effectiveness against leukemia cells .
  • Neuropharmacological Evaluation : In a behavioral study involving rodents, compounds with similar structural features were tested for their effects on psychotic behaviors. The results indicated that specific substitutions enhanced antipsychotic efficacy while reducing side effects .
  • Inflammatory Response Modulation : Research has shown that pyrimidine derivatives can modulate inflammatory responses by inhibiting signaling pathways associated with smooth muscle proliferation .

Data Table: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidineAnticancer15
N-benzyl-N-methylaminoethyl derivativeNeuroleptic0.15
Related pyrimidine derivativeSmooth muscle inhibition20

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